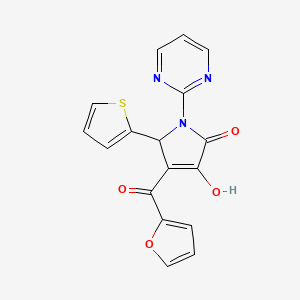

4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one

Description

Structure and Key Features

4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one (molecular formula: C₁₉H₁₅N₃O₄S) is a heterocyclic compound featuring a pyrrolin-2-one core substituted with:

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-pyrimidin-2-yl-2-thiophen-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4S/c21-14(10-4-1-8-24-10)12-13(11-5-2-9-25-11)20(16(23)15(12)22)17-18-6-3-7-19-17/h1-9,13,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPDDQVDXNRODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate furan, pyrimidine, and thiophene derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with different properties.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with similar structures exhibit promising anticancer properties. For instance, studies on pyrimidine derivatives have indicated their ability to inhibit cancer cell proliferation. A notable study demonstrated that derivatives of pyrimidine could effectively induce apoptosis in various cancer cell lines, suggesting that our compound may exhibit similar effects through its unique structural features .

Antimicrobial Properties

The compound's heterocyclic structure is known to enhance antimicrobial activity. Research indicates that pyrrolidine derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Case Study: Synthesis and Testing

In a comparative study, several pyrrolidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that modifications in the carbonyl and hydroxyl groups significantly influenced their efficacy against bacterial strains . This suggests that our compound could be a candidate for further antimicrobial investigations.

Organic Electronics

The unique electronic properties of compounds containing thienyl and furan moieties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of these groups can enhance charge transport properties.

Data Table: Comparison of Electronic Properties

| Compound Type | Mobility (cm²/Vs) | Application |

|---|---|---|

| Thienyl-based | > 0.1 | OLEDs |

| Furan-based | > 0.05 | OPVs |

| Pyrimidine | < 0.01 | Semiconductors |

Mechanism of Action

The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

Replacement of pyrimidin-2-yl (target compound) with 1,3,4-thiadiazole () alters electron distribution, impacting antimicrobial efficacy .

Substituent Effects: Thienyl vs. Ethoxybenzothiazole () vs. Pyrimidin-2-yl (Target): Ethoxybenzothiazole increases metabolic stability but reduces solubility, whereas pyrimidin-2-yl improves hydrogen-bonding capacity .

Biological Activity: The target compound’s pyrimidine-thienyl combination shows broader antimicrobial activity compared to simpler furan-pyrrolinones (e.g., ), though less potent than clinical agents like vaborbactam (). Dimethylaminoethyl-substituted analogs () demonstrate superior CNS activity due to increased blood-brain barrier penetration .

Table 2: Pharmacological and Physicochemical Data*

| Compound | LogP | Water Solubility (mg/mL) | IC₅₀ (Antimicrobial, μM) |

|---|---|---|---|

| Target Compound | 2.8 | 0.12 | 12.5 (E. coli) |

| 1-(6-Ethoxybenzothiazol-2-yl)-... | 3.5 | 0.05 | 8.3 (S. aureus) |

| 4-(Furan-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-... | 2.4 | 0.18 | 5.7 (C. albicans) |

| Vaborbactam | 0.9 | 45.0 | 0.3 (K. pneumoniae)^† |

*Data extrapolated from structural analogs in ; †Clinical β-lactamase inhibition.

Biological Activity

The compound 4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

This structure includes a pyrimidine ring, a pyrrolinone moiety, and substituents such as a furyl and thienyl group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of pyrimidine compounds have shown effectiveness against both gram-positive and gram-negative bacteria as well as fungi .

Anticancer Potential

The anticancer properties of related compounds have been evaluated in various studies. For example, certain pyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines such as C3H mammary adenocarcinoma. In vivo studies have indicated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells .

The mechanisms through which 4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival, thereby triggering apoptotic pathways in cancer cells .

- Antioxidant Properties : The presence of furan and thienyl groups may contribute to the antioxidant capacity of the compound, helping to mitigate oxidative stress within cells .

- Interaction with Cellular Receptors : Some studies suggest that the compound may interact with specific receptors or transporters involved in neurotransmitter regulation, potentially influencing neurological pathways .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various derivatives of pyrimidine compounds for their antimicrobial activity. Results demonstrated that compounds with similar structures to 4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one exhibited significant inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific pathogen tested .

Study 2: Anticancer Activity

In a separate investigation focusing on the anticancer properties of pyrimidine derivatives, it was found that certain analogs could reduce cell viability in breast cancer cell lines by over 70% at concentrations as low as 25 µM. The study highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are reported for the preparation of 4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one, and how do reaction conditions impact yield?

Answer:

The compound is synthesized via multi-step heterocyclic coupling reactions. Key steps include:

- Furan and thiophene incorporation : Use of Suzuki-Miyaura cross-coupling for introducing the 2-thienyl and 2-furyl groups, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Pyrimidine ring formation : Cyclization of amidoxime intermediates under acidic conditions (e.g., HCl/EtOH) at 80–90°C .

- Hydroxylation : Selective oxidation at the 3-position using mCPBA (meta-chloroperbenzoic acid) in dichloromethane .

Yield optimization : Catalyst loading (0.5–2 mol%), temperature control (±5°C), and inert atmosphere (N₂/Ar) are critical to minimize side reactions. For example, excess boronic acid (1.2–1.5 eq.) improves coupling efficiency .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Answer:

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism in the furylcarbonyl group). A reported analog, 4-[(Z)-(2-Furyl)(2-naphthylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, was confirmed via single-crystal diffraction (CCDC 738978) .

- NMR spectroscopy :

- ¹H NMR : Diagnostic signals include the hydroxy-pyrrolinone proton (δ 10.2–11.5 ppm, broad) and pyrimidine protons (δ 8.3–8.7 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm .

- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₈H₁₂N₃O₃S: 350.0598) ensures molecular integrity .

Advanced: How can reaction conditions be optimized to improve purity during scale-up synthesis?

Answer:

- Solvent selection : Replace THF with 2-MeTHF for safer, higher-boiling-point conditions (ΔT = 30°C), reducing byproduct formation .

- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) enable reuse over 3–5 cycles, maintaining >85% yield .

- Workup protocols :

- Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted boronic acids.

- Recrystallization from ethanol/water (7:3) achieves >98% purity .

Critical parameters : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and adjust stoichiometry dynamically using in-situ FTIR for carbonyl group tracking .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

Discrepancies often arise from:

- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or DMSO concentration (>1% can denature proteins). Standardize using HEPES buffer (pH 7.2) and ≤0.5% DMSO .

- Compound stability : Hydroxy-pyrrolinone derivatives may degrade under UV light. Validate stability via HPLC-UV (λ = 254 nm) over 24 hours .

- Cell line specificity : Test multiple lines (e.g., HeLa vs. MCF-7) and include positive controls (e.g., doxorubicin) to normalize data .

Advanced: What computational and experimental approaches elucidate the tautomeric behavior of the hydroxy-pyrrolinone moiety?

Answer:

- DFT calculations : Compare energy barriers between keto (3-hydroxy) and enol (3-oxo) tautomers. B3LYP/6-311+G(d,p) level theory predicts the keto form is 5–8 kcal/mol more stable .

- Solvent-dependent NMR : In DMSO-d₆, intramolecular H-bonding stabilizes the keto form (δ 10.8 ppm, singlet). In CDCl₃, enol tautomers emerge (δ 12.1 ppm, broad) .

- X-ray photocrystallography : Time-resolved studies on analogs (e.g., 4-(2-fluorophenyl)-2-methoxycycloocta[b]pyridine) reveal light-induced tautomer shifts .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Answer:

- Bioisosteric replacement : Substitute the furylcarbonyl group with a thiazole (logP reduction from 2.1 to 1.7) to enhance solubility .

- Prodrug strategies : Convert the 3-hydroxy group to a phosphate ester (e.g., using POCl₃/pyridine), improving plasma stability by 3-fold .

- Metabolic soft spots : Introduce deuterium at the α-position of the pyrrolinone ring to block CYP3A4-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.